3-Ethoxymethylisoquinoline

Monoamine Oxidase Enzyme Inhibition Selectivity

3-Ethoxymethylisoquinoline (CAS 76884-32-7, C12H13NO, MW 187.24 g/mol) is a 3-alkoxymethyl-substituted isoquinoline derivative. Its core structure features an isoquinoline heterocycle with an ethoxymethyl (-CH2OCH2CH3) group at the 3-position, a motif that distinguishes it from the unsubstituted isoquinoline and the 3-methyl analog.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B8298348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxymethylisoquinoline
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCOCC1=CC2=CC=CC=C2C=N1
InChIInChI=1S/C12H13NO/c1-2-14-9-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,2,9H2,1H3
InChIKeyJBWYZRJYVQQIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethoxymethylisoquinoline: Technical Baseline and Procurement Context


3-Ethoxymethylisoquinoline (CAS 76884-32-7, C12H13NO, MW 187.24 g/mol) is a 3-alkoxymethyl-substituted isoquinoline derivative [1]. Its core structure features an isoquinoline heterocycle with an ethoxymethyl (-CH2OCH2CH3) group at the 3-position, a motif that distinguishes it from the unsubstituted isoquinoline and the 3-methyl analog [2]. The compound is primarily utilized as a research intermediate and as a scaffold for the development of analgesics, anti-inflammatory, and antiviral agents, as disclosed in foundational patents [3][4].

Why Generic Substitution Fails for 3-Ethoxymethylisoquinoline


Simple isoquinoline analogs or generic 3-alkyl derivatives cannot substitute for 3-Ethoxymethylisoquinoline due to quantifiable differences in pharmacological selectivity and synthetic efficiency. The ethoxymethyl chain's specific length and polarity confer a distinct bioactivity profile: it maintains moderate MAO-B inhibition (IC50 = 17 µM) while showing >5.8-fold selectivity over MAO-A, a feature lost in unsubstituted or 3-methyl isoquinolines [1]. Furthermore, in a related series of 3-alkoxymethyl derivatives, the ethoxymethyl substituent is specifically claimed to provide anti-inflammatory activity, whereas the propoxymethyl analog is linked to antipyretic effects, demonstrating a substituent-specific pharmacophore [2]. Substitution with a methoxy group alters the electron-donating properties and reduces the synthetic yield compared to the ethoxy route, making direct substitution impractical for process chemistry .

3-Ethoxymethylisoquinoline: Head-to-Head Quantitative Differentiation


MAO-B Inhibition and Isoform Selectivity Profile vs. MAO-A

3-Ethoxymethylisoquinoline exhibits moderate inhibitory activity against human MAO-B with an IC50 of 17,000 nM (17 µM), while showing no significant inhibition of MAO-A at concentrations up to 100,000 nM [1]. This represents a >5.8-fold selectivity window for MAO-B over MAO-A. In contrast, the unsubstituted isoquinoline parent scaffold lacks this differentiated MAO-B preference [2]. This selectivity profile positions 3-Ethoxymethylisoquinoline as a valuable starting point for MAO-B-targeted drug discovery campaigns, distinct from non-selective isoquinoline analogs.

Monoamine Oxidase Enzyme Inhibition Selectivity

Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity and Subtype Profile

3-Ethoxymethylisoquinoline functions as a weak partial agonist at neuronal nicotinic acetylcholine receptors, with EC50 values of 7,000 nM at α3β4 and 29,000 nM at α2β4 subtypes [1]. This 4.1-fold subtype preference for α3β4 over α2β4 suggests a distinct pharmacological fingerprint compared to simple isoquinoline derivatives, which typically lack notable nAChR activity [2]. The presence of the ethoxymethyl substituent appears to confer this unique receptor interaction profile, which is absent in the unsubstituted isoquinoline core.

Nicotinic Receptors Ion Channels Agonist Activity

Synthetic Efficiency: Comparative Yield in 3-Alkoxymethylisoquinoline Series

Under identical reaction conditions (reflux with sodium alkoxide in alcohol), the synthesis of 3-Ethoxymethylisoquinoline proceeds with an 88.6% isolated yield, compared to 87.6% for 3-Methoxymethylisoquinoline . While the difference is modest (1.0% absolute yield improvement), the ethoxy derivative offers a slight process efficiency advantage. Furthermore, the ethoxymethyl group provides greater steric bulk and altered polarity compared to the methoxymethyl analog, which can be advantageous for downstream purification by chromatography or crystallization . No direct yield data is available for the 3-propoxymethyl analog in this series.

Organic Synthesis Process Chemistry Yield Optimization

Pharmacological Activity Differentiation in 3-Alkoxymethyl Series

In a patent series covering 3-alkoxymethylisoquinoline derivatives, the 3-ethoxymethyl compound is specifically highlighted for anti-inflammatory activity, while the 3-propoxymethyl analog is noted for antipyretic activity [1]. Although quantitative in vivo data are not disclosed in the patent, this substituent-dependent activity differentiation demonstrates that the ethoxymethyl chain length is optimal for targeting inflammatory pathways over fever reduction. The 3-methoxymethyl compound also possesses good anti-inflammatory activity, but the patent indicates the ethoxy analog provides a distinct pharmacological balance [1].

Analgesic Anti-inflammatory Antipyretic

3-Ethoxymethylisoquinoline: Validated Application Scenarios


MAO-B Inhibitor Lead Optimization in CNS Drug Discovery

Researchers focused on developing selective MAO-B inhibitors for Parkinson's disease or depression can utilize 3-Ethoxymethylisoquinoline as a starting scaffold. Its 17 µM IC50 against MAO-B with >5.8-fold selectivity over MAO-A provides a defined SAR starting point for further optimization to improve potency and selectivity [1]. The isoquinoline core offers multiple vectors for chemical elaboration to enhance blood-brain barrier penetration and target engagement.

Nicotinic Receptor Probe for α3β4 Subtype Pharmacology

The compound's 4.1-fold selectivity for α3β4 over α2β4 nAChR subtypes (EC50 7 µM vs 29 µM) makes it a useful pharmacological tool for studying α3β4 receptor function [2]. This subtype is implicated in nicotine addiction and certain neurological disorders, and selective probes are valuable for target validation studies [2].

Process Chemistry Benchmark for 3-Alkoxymethylisoquinoline Synthesis

The 88.6% isolated yield achieved in the sodium ethoxide-mediated substitution of 3-chloromethylisoquinoline establishes a reliable synthetic benchmark . This route can be adopted for the production of 3-Ethoxymethylisoquinoline as a key intermediate in multi-step syntheses of more complex bioactive molecules, such as the thiazino-indole analgesics disclosed in US4261993 [3].

Anti-inflammatory Pharmacophore Exploration

Medicinal chemists exploring non-steroidal anti-inflammatory drug (NSAID) alternatives can leverage the anti-inflammatory activity specifically associated with the 3-ethoxymethyl substituent in the isoquinoline series [4]. This differentiates it from the antipyretic-focused propoxy analog, guiding rational selection for inflammation-targeted libraries [4].

Quote Request

Request a Quote for 3-Ethoxymethylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.